![molecular formula C6H14ClN5 B608073 Imeglimin hydrochloride CAS No. 775351-61-6](/img/structure/B608073.png)
Imeglimin hydrochloride
Overview
Description
Imeglimin hydrochloride is a first-in-class novel oral hypoglycemic agent . It belongs to the tetrahydrotriazine chemical class . It has been launched in Japan for the treatment of type 2 diabetes mellitus . Its mechanism of action targets mitochondrial bioenergetics to ameliorate insulin resistance and to enhance β-cell function .
Molecular Structure Analysis
Imeglimin hydrochloride has a molecular formula of C6H13N5 . Its molecular weight is 155.2 .
Chemical Reactions Analysis
Imeglimin hydrochloride is a small cationic drug . It has a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) . Imeglimin absorption decreases when dose increases due to the saturation of the active uptake transport .
Physical And Chemical Properties Analysis
Imeglimin hydrochloride has a molecular weight of 191.66 . It is soluble in DMSO . It is recommended to be stored in powder form at -20°C for 3 years or at 4°C for 2 years .
Scientific Research Applications
Treatment of Type 2 Diabetes : Imeglimin hydrochloride has been approved in Japan for the treatment of T2D. It is the first in a new class of glucose-lowering agents, known as glimins, that target multiple components of diabetes-associated pathology (Lamb, 2021).
Dual Mode of Action : Imeglimin hydrochloride exhibits dual actions: enhancing glucose-stimulated insulin secretion in pancreatic β-cells and improving insulin sensitivity by suppressing gluconeogenesis in hepatocytes and increasing glucose uptake in skeletal muscles. Its efficacy in lowering glucose levels and favorable safety profile in monotherapy and combination therapy has been demonstrated in clinical trials (Nagamine, 2023).
Mechanism Involving Mitochondrial Function : Imeglimin hydrochloride's mechanism of action is associated with correcting mitochondrial dysfunction, a key aspect of T2D pathogenesis. This includes rebalancing respiratory chain activity, reducing oxidative stress, and preventing cell death (Hallakou-Bozec et al., 2020).
Impact on the Three Key Defects of T2D : Research shows that Imeglimin hydrochloride targets the three main defects in T2D, including excessive hepatic glucose production, impaired peripheral glucose uptake, and insufficient insulin secretion. Its potential for durable glycemic control and compatibility with other oral antidiabetics is noted (Fouqueray et al., 2011).
Improvement in Mitochondrial Function and Insulin Sensitivity : Studies indicate that Imeglimin hydrochloride normalizes glucose tolerance and insulin sensitivity by preserving mitochondrial function from oxidative stress and favoring lipid oxidation in liver models (Vial et al., 2014).
Safety and Efficacy Profile : Clinical trials have compared the safety and efficacy of Imeglimin hydrochloride with other diabetes medications like metformin, demonstrating its effectiveness in improving glycemic control with a comparable safety profile (Pīrāgs et al., 2012).
Potential for Comprehensive Patient Application : Early studies suggest that Imeglimin hydrochloride may improve cardiac and renal function in metabolic syndrome models, indicating its broader potential in T2DM treatment (Konkwo & Perry, 2020).
Pharmacokinetics in Special Populations : Research has assessed the pharmacokinetics of Imeglimin hydrochloride in subjects with moderate hepatic impairment, indicating its safe and effective use in this population (Chevalier et al., 2020).
Future Directions
Imeglimin shows promise to provide a novel mechanism for T2DM treatment, with potential application in a larger, more comprehensive patient population . Its observed efficacy was comparable to that of currently available agents metformin and sitagliptin and was increased when given in combination with either agent .
properties
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imeglimin hydrochloride | |
CAS RN |
2650481-44-8 | |
Record name | Imeglimin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMEGLIMIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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